diethyl (2-ethoxyethyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5191-35-5 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-ethoxyethane |
InChI |
InChI=1S/C8H19O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4-8H2,1-3H3 |
InChI Key |
JNZRUWKRHMAGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2 Ethoxyethyl Phosphonate
Established Synthetic Pathways for Diethyl (2-ethoxyethyl)phosphonate
Michael-Type Addition Routes in this compound Synthesis
A prominent and efficient method for the synthesis of this compound is the oxa-Michael addition of ethanol (B145695) to diethyl vinylphosphonate (B8674324). This conjugate addition reaction is a powerful tool for forming carbon-heteroatom bonds with high atom economy. The reaction involves the nucleophilic attack of ethanol on the electron-deficient β-carbon of the vinyl group in diethyl vinylphosphonate, leading directly to the desired product.
This approach has been systematically studied and optimized for a range of alcohols, demonstrating its utility in preparing various β-alkoxy phosphonates. The reaction can often proceed under mild conditions, avoiding the need for harsh bases or high temperatures, which makes it an attractive synthetic route.
Table 1: Michael-Type Addition for this compound Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Alkoxide-Mediated Reactions for this compound Preparation
The use of alkoxides, particularly sodium ethoxide (NaOEt), can play a crucial role in the synthesis of this compound, primarily by acting as a strong base to catalyze the Michael-type addition. Sodium ethoxide is a white to yellowish powder that is soluble in polar solvents like ethanol and is commonly employed as a catalyst in various organic reactions, including condensations and ester syntheses researchgate.netchalmers.semasterorganicchemistry.com.
In the context of the oxa-Michael addition of ethanol to diethyl vinylphosphonate, sodium ethoxide can facilitate the reaction by deprotonating the ethanol to form the more nucleophilic ethoxide anion. This significantly increases the rate of the conjugate addition to the vinylphosphonate acceptor, leading to the formation of the target compound. While the reaction can proceed without a strong base, the catalytic use of an alkoxide can lead to higher yields and shorter reaction times.
Derivatization of Epoxy-bis(phosphonate) Precursors to this compound
The derivatization of epoxy-functionalized phosphonates through nucleophilic ring-opening presents a potential, albeit complex, pathway to compounds structurally related to this compound. Epoxides are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to their inherent ring strain libretexts.orgresearchgate.net. In a basic medium, the nucleophile, such as an ethoxide ion, typically attacks the less sterically hindered carbon of the epoxide in an SN2-type reaction libretexts.orgresearchgate.net.
Theoretically, the reaction of an ethoxide nucleophile with a suitable epoxyphosphonate precursor, such as diethyl (oxiran-2-ylmethyl)phosphonate, could lead to the formation of a β-ethoxy phosphonate (B1237965). However, the reactivity of substrates containing multiple phosphonate groups can be complex.
A notable study investigating the reactions of tetraethyl oxiranylidenebis(phosphonate), an epoxy-bis(phosphonate), revealed an unexpected outcome. Instead of a simple nucleophilic addition to the epoxide ring, the compound underwent a phosphonate-phosphate rearrangement to yield an enol phosphate (B84403). This rearrangement was observed with various nucleophiles and highlights a significant competitive reaction pathway that may preclude the straightforward synthesis of the desired β-ethoxy phosphonate from such precursors. This finding suggests that the derivatization of epoxy-bis(phosphonates) may not be a viable route to this compound due to this preferential rearrangement.
Emerging Synthetic Strategies and Catalytic Approaches for this compound
Role of Specific Catalytic Systems in this compound Formation
Recent advancements in the synthesis of phosphonates have focused on the development of more efficient and selective catalytic systems. For the oxa-Michael addition route to this compound, phosphines have emerged as potent nucleophilic catalysts. Electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (TMTPP), have been shown to be highly effective in catalyzing the addition of alcohols to electron-deficient olefins.
The catalytic cycle is believed to involve the initial conjugate addition of the phosphine to the Michael acceptor (diethyl vinylphosphonate), forming a zwitterionic intermediate. This intermediate is then protonated by the alcohol (ethanol) to generate a phosphonium (B103445) cation and an alkoxide anion. The highly nucleophilic alkoxide then attacks another molecule of the Michael acceptor, leading to the product and regenerating the catalyst. Studies have shown that the catalytic activity increases with the electron-donating ability of the substituents on the arylphosphine.
Table 2: Comparison of Catalysts for Oxa-Michael Additions
| Catalyst | Type | Key Feature |
|---|---|---|
| Sodium Ethoxide | Base Catalyst | Generates a highly nucleophilic ethoxide anion. |
Solvent Effects and Reaction Conditions Optimization in this compound Synthesis
The optimization of reaction conditions, including the choice of solvent, is crucial for maximizing the yield and efficiency of the synthesis of this compound. For the oxa-Michael addition, it has been demonstrated that solvent-free conditions can be particularly effective, often leading to higher reaction rates and allowing for a reduction in catalyst loading.
When a solvent is necessary, apolar aprotic solvents are generally preferred for noncovalent catalysis, such as that involving phosphines. The choice of solvent can significantly influence both the reactivity and, in the case of chiral catalysts, the enantioselectivity of the reaction. For instance, in related Michael additions to vinyl phosphonates, toluene has been identified as a suitable solvent.
Furthermore, temperature can play a critical role. While many oxa-Michael additions can proceed at room temperature, elevated temperatures may be required in some cases to achieve a reasonable reaction rate, especially with less reactive substrates or catalysts. However, higher temperatures can also lead to side reactions or decomposition of the product. Therefore, a careful optimization of the solvent and temperature is essential for the successful synthesis of this compound.
Energy Efficiency: Microwave-Assisted Synthesis
A significant advancement in the green synthesis of phosphonates is the use of microwave irradiation. researchgate.netresearchgate.net Microwave-assisted organic synthesis can offer several advantages over conventional heating, including:
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.net
Higher Yields: Increased reaction rates and efficiency can lead to higher product yields.
Reduced Byproduct Formation: The shorter reaction times can minimize the formation of unwanted side products. researchgate.net
Energy Savings: Faster reactions and targeted heating can lead to significant energy savings.
The table below illustrates a comparison of conventional heating versus microwave-assisted synthesis for a typical Michaelis-Arbuzov reaction, highlighting the potential benefits.
| Reaction Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | 5-15 minutes researchgate.net |
| Energy Input | High (prolonged heating) | Lower (short bursts of high energy) |
| Typical Yield | Good | Often higher (75-99%) researchgate.net |
| Byproduct Formation | Can be significant with prolonged heating | Generally lower due to shorter reaction times researchgate.net |
The application of microwave irradiation to the synthesis of this compound from triethyl phosphite (B83602) and 2-chloroethyl ethyl ether would be expected to yield similar improvements in reaction efficiency and environmental performance.
Reaction Mechanisms and Chemical Reactivity of Diethyl 2 Ethoxyethyl Phosphonate
Nucleophilic and Electrophilic Reactivity Profiles of Diethyl (2-ethoxyethyl)phosphonate
The reactivity of this compound is characterized by the interplay of its constituent functional groups: the phosphonate (B1237965) moiety and the ethoxyethyl chain. This structure allows it to participate in a variety of reactions, acting both as a product of nucleophilic attack and as a precursor in radical and alkylation transformations.
This compound can be synthesized through an oxa-Michael addition, a type of Michael reaction where an oxygen nucleophile adds to an α,β-unsaturated carbonyl compound. rsc.orgrsc.org In this case, the reaction involves the addition of ethanol (B145695) to diethyl vinylphosphonate (B8674324). rsc.org The general mechanism for the Michael addition involves the attack of a nucleophile (in this case, the ethoxide ion from ethanol) on the β-carbon of an α,β-unsaturated acceptor, such as diethyl vinylphosphonate. masterorganicchemistry.comyoutube.com
The reaction is typically facilitated by a base, which deprotonates the alcohol to form a more potent nucleophile, the alkoxide. The use of strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in promoting the addition of alcohols to vinylphosphonates under mild conditions. rsc.org
Table 1: Synthesis of this compound via Oxa-Michael Addition
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| Diethyl vinylphosphonate | Ethanol | Base (e.g., DBU) | This compound | Oxa-Michael Addition |
This table illustrates the key components for the synthesis of this compound via an oxa-Michael addition reaction.
Precursors to this compound can undergo transformations involving radical mechanisms. For instance, α-phosphovinyl radicals can be generated from diethyl 2,2-diethoxyethylphosphonate through a radical trapping sequence. sigmaaldrich.com While not this compound itself, this closely related compound demonstrates the potential for radical formation at the carbon adjacent to the phosphorus atom.
Furthermore, the addition of dialkyl phosphites to olefins can proceed via a radical mechanism, particularly in the presence of radical initiators. This suggests that the synthesis of related phosphonates can involve radical intermediates. researchgate.net The generation of phosphorus-centered radicals from H-P(O) compounds can also be initiated by diacyl peroxides, which then add to alkenes. organic-chemistry.org
The synthesis of this compound can be achieved through classical phosphonate synthesis routes such as the Michaelis-Arbuzov and Michaelis-Becker reactions.
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgyoutube.com For the synthesis of this compound, this would entail the reaction of triethyl phosphite with 2-ethoxyethyl halide (e.g., 2-ethoxyethyl bromide). The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the phosphonate. wikipedia.orgyoutube.com
Table 2: Michaelis-Arbuzov Synthesis of this compound
| Phosphorus Reagent | Alkylating Agent | Intermediate | Product |
| Triethyl phosphite | 2-Ethoxyethyl halide | Triethoxy(2-ethoxyethyl)phosphonium halide | This compound |
This table outlines the reactants and key intermediate in the Michaelis-Arbuzov synthesis of the target compound.
The Michaelis-Becker reaction , on the other hand, utilizes a dialkyl phosphite which is first deprotonated by a strong base to form a nucleophilic phosphite anion. This anion then displaces a halide from an alkyl halide. To synthesize this compound via this route, diethyl phosphite would be treated with a base like sodium hydride, followed by the addition of 2-ethoxyethyl halide.
These alkylation reactions are fundamental in organophosphorus chemistry for the formation of the carbon-phosphorus bond central to phosphonate compounds. researchgate.net
Rearrangement Reactions and Transformation Pathways
The chemical landscape of this compound and its precursors also includes the potential for molecular rearrangements and transformations into other classes of organophosphorus compounds.
While specific documentation of unexpected rearrangements leading directly to this compound is not prevalent in the reviewed literature, rearrangements are a known phenomenon in organophosphorus chemistry. For example, the Arbuzov reaction itself is a form of rearrangement. wikipedia.org It is conceivable that under certain reaction conditions, such as those involving acid or base catalysis or thermal stress, precursors intended for other phosphonates could rearrange to form more stable alkoxy-substituted structures like diethyl (2-alkoxyethyl)phosphonates.
Phosphate (B84403) esters can be formed from the precursors of this compound, particularly from the alcohol precursor, 2-ethoxyethanol (B86334). The synthesis of phosphate esters typically involves the reaction of an alcohol with a phosphating agent such as phosphorus pentoxide (P₂O₅), polyphosphoric acid, or phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net For instance, the reaction of 2-ethoxyethanol with one of these reagents would lead to the formation of a phosphate ester, where the phosphorus atom is bonded to the oxygen of the ethoxyethyl group.
It is also possible to dealkylate phosphonate esters to the corresponding phosphonic acids, which can then be re-esterified. researchgate.net While not a direct conversion of a phosphonate to a phosphate, these transformations highlight the chemical accessibility of related phosphorus-containing structures from common precursors. The conversion of a phosphonate to a phosphate ester is not a commonly reported transformation, as it would require the cleavage of a stable carbon-phosphorus bond and the formation of a phosphorus-oxygen-carbon linkage.
Reaction Kinetics and Mechanistic Studies of this compound Transformations
Detailed kinetic and mechanistic studies specifically on this compound are sparse. However, the general reaction mechanisms applicable to phosphonates, such as the Horner-Wadsworth-Emmons reaction, Arbuzov reaction, and Michaelis-Becker reaction, provide a framework for understanding its transformations.
The presence of the ether linkage in the 2-ethoxyethyl group may influence the reaction kinetics compared to simpler alkyl phosphonates. The oxygen atom could potentially participate in intramolecular interactions or affect the electronic environment of the phosphonate group, thereby altering reaction rates and pathways. For instance, in reactions involving the formation of a carbanion alpha to the phosphorus atom, the ether oxygen might influence the stability of the intermediate through chelation with a metal cation.
Hypothetical Kinetic Considerations:
| Reaction Type | Potential Kinetic Influences of the 2-Ethoxyethyl Group |
| Horner-Wadsworth-Emmons Reaction | The rate of deprotonation to form the phosphonate carbanion could be affected by the inductive effect of the ether oxygen. The subsequent reaction with a carbonyl compound would likely follow second-order kinetics. |
| Arbuzov-type Reactions | The nucleophilicity of the phosphorus atom could be subtly modulated by the remote ether group, potentially impacting the rate of alkylation. |
| Hydrolysis | The rate of hydrolysis, either acid or base-catalyzed, would be dependent on the concentration of the catalyst and the phosphonate. The ether group is unlikely to significantly alter the fundamental mechanism but could have a minor effect on the rate. |
It is important to note that without specific experimental data, these considerations remain theoretical.
Stereochemical Aspects of this compound Reactions
The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in asymmetric synthesis. The phosphorus atom in this compound is prochiral. Reactions that introduce a new stereocenter can therefore lead to the formation of diastereomers or enantiomers.
For example, in a Horner-Wadsworth-Emmons reaction with a chiral aldehyde, the formation of diastereomeric alkenes is possible. The stereoselectivity (E/Z selectivity) of the double bond formation is a well-studied aspect of this reaction for many phosphonates. The nature of the substituents on the phosphonate and the reaction conditions (base, solvent, temperature) are known to influence the stereochemical outcome. While no specific studies on this compound are available, research on similar phosphonates suggests that high E-selectivity is often achieved with stabilized phosphonate carbanions.
Furthermore, if the carbon alpha to the phosphorus is substituted, it becomes a stereocenter. The synthesis of enantiomerically enriched phosphonates often involves the use of chiral auxiliaries or catalysts. In the case of this compound, any reaction that creates a stereocenter at the alpha-carbon would necessitate stereochemical analysis, for which techniques like chiral chromatography or NMR spectroscopy with chiral shift reagents would be employed.
Advanced Applications of Diethyl 2 Ethoxyethyl Phosphonate in Materials Science and Polymer Chemistry
Integration into Polymer Systems
The incorporation of phosphonate (B1237965) moieties into polymer backbones or as side chains can impart a range of desirable properties, including flame retardancy, improved hydrophilicity, and metal-ion chelation capabilities. The role of diethyl (2-ethoxyethyl)phosphonate in this context is multifaceted, extending from its potential use as a building block to its involvement in polymer modification processes.
While various vinylphosphonate (B8674324) monomers are utilized in radical and anionic polymerization, specific research detailing the direct polymerization or co-polymerization of this compound is not extensively documented in current literature. The reactivity of a monomer in polymerization is highly dependent on the nature of its functional groups. For this compound, the absence of a polymerizable group, such as a vinyl or acrylic moiety, precludes its direct use as a monomer in conventional free-radical or addition polymerization pathways.
Phosphonoethylation is a key method for functionalizing polymers by introducing phosphonate groups onto a polymer backbone, thereby modifying its chemical and physical properties. While this compound is not the primary reactant in these processes, it has been identified as a significant side-product under certain conditions.
In the phosphonoethylation of polyglycidol using diethyl vinyl phosphonate (DEVP), the formation of this compound has been observed. This reaction is typically catalyzed by a base, such as potassium tert-butoxide (KOtBu), in a solvent like dimethylformamide (DMF). The intended reaction is the addition of the hydroxyl groups of polyglycidol to the vinyl group of DEVP. However, the presence of ethoxy groups can lead to side reactions where the vinyl group is ethoxylated, resulting in the formation of this compound. researchgate.net This indicates that while not the intended product, its emergence provides insight into the reactivity and potential competing reaction pathways during polymer modification with vinyl phosphonates. researchgate.net
Table 1: Conditions for Side-Product Formation during Phosphonoethylation
| Polymer | Reagent | Catalyst | Solvent | Temperature | Observed Side-Product |
| Polyglycidol | Diethyl vinyl phosphonate (DEVP) | KOtBu | DMF | 70 °C | This compound |
This interactive table summarizes the documented conditions under which this compound is formed as a side-product.
The architecture of a polymer—whether linear, branched, or cross-linked—can be significantly influenced by the functional groups incorporated into its structure. While the direct incorporation of this compound to modify polymer architectures is not a primary research focus, its formation as a side-product has implications. Its presence could potentially act as a plasticizer or alter the hydrophilic-lipophilic balance of the final polymer material, though specific studies to confirm these effects are limited.
Role in Catalysis and Ligand Design
Organophosphonates are crucial in the field of catalysis, often serving as ligands for metal catalysts or as precursors for more complex catalytic structures. Their electronic and steric properties can be tuned to influence the activity and selectivity of a catalytic system.
The transformation of stable phosphonates into functional ligands for catalysis is a cornerstone of catalyst design. However, there is a lack of specific research literature demonstrating the use of this compound as a direct precursor for synthesizing ligands used in catalytic systems. The development of such ligands typically requires phosphonates with reactive sites that allow for coordination with metal centers, a role for which this compound is not commonly cited.
The structure of a phosphonate ligand, including the nature of its ester groups and any additional functionalities, can profoundly impact the performance of a catalyst. While the broader family of phosphonate derivatives has been studied extensively for its electronic and steric effects on catalytic activity, specific investigations into derivatives of this compound and their subsequent influence on catalysis are not detailed in available scientific reports.
Development of Functional Materials
This compound in the Synthesis of Specialty Polymers
Current scientific literature does not provide substantial evidence or detailed studies on the use of this compound as a monomer or comonomer for the synthesis of specialty polymers. Research in the field of phosphorus-containing polymers often focuses on vinylphosphonates or other reactive phosphonate monomers to impart specific functionalities, such as flame retardancy or adhesion, to the polymer backbone. A 2005 study detailed a method for the synthesis of this compound, but its application in polymer synthesis was not the focus of the research. conicet.gov.ar
The synthesis of this compound was achieved through the reaction of tetraethyl ethylidenebis(phosphonate) with sodium ethoxide in anhydrous ethanol (B145695), yielding the pure compound. conicet.gov.ar The table below summarizes the reactants and the resulting product of this specific synthesis.
| Reactant 1 | Reactant 2 | Solvent | Product |
| Tetraethyl ethylidenebis(phosphonate) | Sodium Ethoxide | Anhydrous Ethanol | This compound |
Table 1: Synthesis of this compound. conicet.gov.ar
Without available data on the polymerization behavior of this compound or the properties of polymers derived from it, its role in creating specialty polymers remains a subject for future investigation.
Potential in Advanced Nanomaterials and Micro/Nano Structures
There is a notable absence of research in the scientific literature regarding the application of this compound in the development of advanced nanomaterials or micro/nano structures. The functionalization of nanoparticles and the creation of structured nanomaterials often rely on molecules with specific reactive groups that can bind to surfaces or self-assemble. While phosphonate groups, in general, are known to have a strong affinity for various metal oxide surfaces, there are no specific studies demonstrating the use of this compound for this purpose.
The potential for this compound to be used in such applications would depend on its chemical properties and its ability to be incorporated into or onto nanomaterials. However, without experimental evidence, any discussion of its role in this area would be purely speculative. Further research is needed to explore whether the ethoxyethyl group offers any unique advantages in the functionalization of nanomaterials.
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring of Diethyl 2 Ethoxyethyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of diethyl (2-ethoxyethyl)phosphonate, offering detailed information about its atomic arrangement and chemical environment.
¹H NMR Applications in this compound Research
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum provides key insights into the different proton environments. For instance, in a related compound, diethyl ethylphosphonate, the ¹H NMR spectrum clearly distinguishes the protons of the ethyl groups attached to the phosphorus atom and those of the ethoxy groups. chemicalbook.com The chemical shifts and coupling constants observed in the ¹H NMR spectrum of this compound are crucial for confirming its structure.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethoxy) | 1.32 | Triplet | 7.1 |
| OCH₂CH₃ (ethoxy) | 4.08 | Quintet | 7.1 |
| PCH₂ | 1.95 | Multiplet | |
| CH₂O (ethoxyethyl) | 3.59 | Multiplet | |
| OCH₂ (ethoxyethyl) | 3.50 | Triplet | 7.0 |
| CH₃ (ethoxyethyl) | 1.19 | Triplet | 7.0 |
Table 1: ¹H NMR Data for this compound
¹³C NMR Applications in this compound Research
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon framework. In a similar compound, diethyl ethylphosphonate, the ¹³C NMR spectrum shows characteristic signals for the methyl and methylene (B1212753) carbons of the ethyl and ethoxy groups. chemicalbook.com
| Carbon Assignment | Chemical Shift (ppm) |
| CH₃ (ethoxy) | 16.4 (d, J=6.0 Hz) |
| OCH₂ (ethoxy) | 61.6 (d, J=6.5 Hz) |
| PCH₂ | 27.9 (d, J=141.0 Hz) |
| CH₂O (ethoxyethyl) | 66.8 (d, J=7.0 Hz) |
| OCH₂ (ethoxyethyl) | 66.4 |
| CH₃ (ethoxyethyl) | 15.2 |
Table 2: ¹³C NMR Data for this compound
³¹P NMR Applications in this compound Research
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for studying organophosphorus compounds like this compound. It provides a single peak for the phosphorus atom, and its chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. For diethyl phosphonate (B1237965), a related compound, the ³¹P NMR spectrum with ¹H decoupling shows a single sharp line. huji.ac.il The observation of coupling to protons in a non-decoupled spectrum can provide further structural information. huji.ac.il The chemical shift in the ³¹P NMR spectrum is a key identifier for the phosphonate group. nih.govspectrabase.com
Advanced NMR Techniques for Mechanistic Insights of this compound Reactions
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are powerful tools for gaining deeper mechanistic insights into reactions involving this compound. ipb.ptresearchgate.net These methods help to establish through-bond and through-space correlations between different nuclei, which is invaluable for determining the structure of reaction products and intermediates. For example, HMBC can reveal long-range couplings between protons and carbons, helping to piece together complex molecular fragments. Such techniques are essential for studying reactions like the Michael addition to vinyl phosphonates, where understanding the connectivity and stereochemistry of the products is crucial. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its fragmentation patterns.
High-Resolution Mass Spectrometry for this compound Product Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. This is particularly useful for identifying the products of reactions involving this compound. The exact mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. escholarship.org For example, in the analysis of a related compound, diethyl ethylphosphonate, MS-MS analysis of the precursor ion [M+H]⁺ at m/z 167.0832 reveals characteristic fragment ions at m/z 139 and 111.2, which aids in its structural confirmation. nih.gov This level of detail is critical for confirming the identity of newly synthesized compounds and for studying reaction mechanisms where unexpected products might be formed. mdpi.com
Fragmentation Pathways of this compound and its Derivatives
Mass spectrometry reveals characteristic fragmentation patterns for organophosphorus compounds, including this compound and its derivatives. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles for similar phosphonates can be inferred. The fragmentation of organophosphonates is significantly influenced by the substituents attached to the phosphorus atom and the nature of the alkyl chains. mdpi.com
Common fragmentation pathways for phosphonates under electron impact (EI) or electrospray ionization (ESI) include:
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the phosphorus atom, which is a dominant pathway for many aliphatic amines and ethers. libretexts.org
McLafferty-type and Hydrogen Rearrangements: These rearrangements are common in compounds containing a carbonyl group or a heteroatom and can lead to the elimination of neutral molecules like alkenes. researchgate.net
Elimination of Alkene: The loss of an alkene from the ethoxy groups is a characteristic fragmentation pathway for dialkyl phosphonates. researchgate.net
Loss of Alkoxy Groups: Cleavage of the P-O bond can result in the loss of an ethoxy radical.
Rearrangement and Loss of Neutral Molecules: Molecules like water or formaldehyde (B43269) can be eliminated through rearrangement processes. researchgate.net
For derivatives of this compound, the fragmentation becomes more complex and is dictated by the nature of the derivatizing group. For instance, aryl derivatives of malonates, which share some structural similarities, show intense molecular ions and a primary fragmentation involving the loss of the diethyl malonate moiety. mdpi.com The stability of the resulting fragments often dictates the most favorable fragmentation route.
The following table summarizes common fragmentation patterns observed in related phosphonate compounds, which can provide insights into the expected fragmentation of this compound.
| Fragmentation Process | Description | Potential Fragment Ions (m/z) |
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the phosphorus atom. | Varies depending on the specific bond cleaved. |
| McLafferty Rearrangement | Hydrogen transfer from a γ-carbon to the phosphoryl oxygen, followed by β-cleavage. | Leads to the elimination of a neutral alkene. |
| Alkene Elimination | Loss of ethene from the ethyl ester groups. | [M - C₂H₄]⁺ |
| Alkoxy Group Loss | Cleavage of the P-O bond. | [M - OC₂H₅]⁺ |
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for the synthesis, purification, and analysis of this compound and related compounds.
Column Chromatography in this compound Synthesis and Purification
Column chromatography is a fundamental purification technique in organic synthesis. orgsyn.org For phosphonates, silica (B1680970) gel is a commonly used stationary phase. ias.ac.innih.gov The process involves passing a solution of the crude product through a column packed with an adsorbent, such as silica gel. orgsyn.org Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation. orgsyn.org
In the synthesis of various phosphonate derivatives, flash column chromatography is often employed for purification. rsc.orgorgsyn.org This technique utilizes pressure to speed up the flow of the solvent, leading to faster and more efficient separations. orgsyn.org The choice of eluent (mobile phase) is critical and is typically a mixture of solvents, such as ethyl acetate (B1210297) and hexanes, with the polarity adjusted to achieve optimal separation. orgsyn.org For instance, in the purification of related phosphonate compounds, mixtures of ethyl acetate/hexanes or chloroform/methanol have been successfully used. nih.govorgsyn.org
The progress of the separation is often monitored by thin-layer chromatography (TLC). ias.ac.in Fractions containing the purified product are collected, combined, and the solvent is removed to yield the pure compound. orgsyn.org
Size Exclusion Chromatography (SEC) for Polymer Characterization Related to this compound
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing polymers. paint.orgwindows.net It separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores to varying degrees and elute later. paint.org
When this compound is incorporated into a polymer, SEC is crucial for determining the polymer's molecular weight distribution (MWD). paint.org This information is vital as the physical and chemical properties of a polymer are highly dependent on its molecular weight and polydispersity. High-performance SEC (HPSEC) with high-efficiency columns has significantly improved the resolution in the lower molecular weight region, making it an indispensable tool for analyzing oligomers and polymers. paint.org
The selection of the mobile phase and column type is critical for accurate SEC analysis. For some polymers, issues like micelle formation can complicate the analysis, necessitating the use of non-aqueous solvents like tetrahydrofuran (B95107) (THF). researchgate.net
The following table outlines the key parameters in SEC for polymer characterization.
| Parameter | Description | Significance |
| Molecular Weight Averages (Mn, Mw) | Number-average and weight-average molecular weights. | Provide information about the central tendency of the molecular weight distribution. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. |
| Hydrodynamic Volume | The effective volume of a polymer molecule in solution. | The basis for separation in SEC. |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds. sielc.com For phosphonates, reverse-phase HPLC (RP-HPLC) is a common method. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for a related phosphonate, dimethyl (2-hydroxyethyl)phosphonate, uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of the compound is a key parameter for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This powerful hyphenated technique is invaluable for the purity assessment of this compound and for monitoring the progress of reactions involving this compound. researchgate.net LC-MS provides not only the retention time from the LC but also the mass-to-charge ratio (m/z) of the eluting compounds, allowing for their unambiguous identification and the detection of impurities.
The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for analyzing complex mixtures or trace-level impurities. nih.gov
The table below summarizes typical conditions for HPLC and LC-MS analysis of phosphonates.
| Parameter | Typical Conditions | Purpose |
| Column | Reverse-phase (e.g., C18) | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., formic acid) | Elution of the analyte from the column. |
| Detector | UV, Diode Array Detector (DAD), or Mass Spectrometer (MS) | Detection and quantification of the analyte. |
| Flow Rate | Typically 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |
Theoretical and Computational Investigations of Diethyl 2 Ethoxyethyl Phosphonate
Quantum Chemical Calculations on Molecular Structure and Conformation of Diethyl (2-ethoxyethyl)phosphonate
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules like this compound. While specific optimized coordinates for this compound are not readily published, the approach for similar molecules is well-established.
Researchers typically employ methods like DFT with the B3LYP functional and basis sets such as 6-31G* or 6-311++G(d,p) to perform geometry optimization. jocpr.comijcce.ac.ir This process calculates the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the key structural features of interest would be the geometry around the central phosphorus atom and the conformational flexibility of the ethoxyethyl and diethyl ester side chains.
The molecule possesses several rotatable single bonds (C-C, C-O, P-O, P-C), leading to multiple possible conformers. Computational analysis can identify the most stable conformers by comparing their calculated relative energies. For instance, in studies of other flexible molecules, different conformers (e.g., gauche and cis) are identified, with their relative populations depending on factors like intramolecular hydrogen bonding and steric hindrance. nih.gov Natural Bond Orbital (NBO) analysis is often used to understand the electronic factors that stabilize certain conformations, such as hyperconjugative interactions. ijcce.ac.irnih.gov
Table 1: Illustrative Geometric Parameters from DFT Calculations on an Analogous Phosphonate (B1237965) Compound This table presents typical data obtained from DFT calculations on organophosphonate compounds, as specific data for this compound is not available.
| Parameter | Typical Value (Å or °) | Methodological Reference |
| P=O Bond Length | ~1.45 - 1.50 Å | researchgate.net |
| P-O Bond Length | ~1.56 - 1.60 Å | researchgate.net |
| P-C Bond Length | ~1.80 - 1.85 Å | researchgate.net |
| O=P-O Bond Angle | ~115 - 120° | researchgate.net |
| O-P-C Bond Angle | ~105 - 110° | researchgate.net |
Computational Studies on Reaction Pathways and Transition States Involving this compound
Computational chemistry is instrumental in mapping the reaction mechanisms involving phosphonates. This includes identifying the structures of transition states and calculating the activation energies, which determine the reaction rates. A common application is in studying reactions like the Horner-Wadsworth-Emmons reaction, where phosphonates are key reagents.
DFT calculations are used to explore the potential energy surface of a reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier. Thermodynamic properties such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and internal energy (ΔE) for a reaction can also be computed to determine if a reaction is thermodynamically favorable. jocpr.com Studies on the reactions of α-acylphosphonates, for example, have used DFT to show that negative changes in free energy (ΔrG) indicate a thermodynamically promoted reaction. jocpr.com
Another aspect of reactivity analysis involves Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the electrophilic and nucleophilic nature of the reactants. jocpr.comresearchgate.net A small energy gap between the HOMO of a nucleophile and the LUMO of an electrophile suggests a more favorable interaction. researchgate.net
Table 2: Example of Calculated Thermodynamic and Reactivity Data for a Reaction Involving a Phosphonate This illustrative table shows the type of data generated in computational studies of phosphonate reactivity. Data is from a study on diethyl α-acylphosphonates. jocpr.com
| Parameter | Reactant A | Reactant B | Description |
| HOMO Energy | -6.76 eV | -6.46 eV | Highest Occupied Molecular Orbital Energy |
| LUMO Energy | -2.40 eV | 0.37 eV | Lowest Unoccupied Molecular Orbital Energy |
| ΔG (reaction) | - | - | -15.934 kcal/mol |
| ΔH (reaction) | - | - | -16.142 kcal/mol |
Molecular Dynamics Simulations for Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is ideal for investigating the intermolecular interactions of this compound with itself or with other molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly).
In an MD simulation, atoms are modeled as spheres, and the forces between them are described by a force field (e.g., CHARMM, AMBER). nih.gov The simulation evolves the system over time by solving Newton's equations of motion, providing a trajectory that reveals how the molecules move, arrange, and interact. Coarse-grained (CG) MD simulations can model larger systems over longer timescales by grouping atoms into single beads. nih.gov
For a molecule like this compound, MD simulations could elucidate several properties:
Solvation: How the molecule arranges solvent molecules (like water) around its polar (phosphoryl and ether groups) and nonpolar (ethyl chains) regions.
Aggregation: The tendency of molecules to self-assemble in a non-polar solvent, driven by dipole-dipole interactions of the phosphoryl groups.
Interactions with Surfaces or Biomolecules: Simulations can model how the phosphonate group, a known metal-chelating moiety, interacts with mineral surfaces or the active sites of enzymes. nih.gov Analysis of these simulations often involves calculating radial distribution functions to quantify the structure of the surrounding environment and computing interaction energies to determine the strength of binding. nih.gov
Conclusion and Future Research Perspectives on Diethyl 2 Ethoxyethyl Phosphonate
Summary of Key Academic Contributions and Findings Related to Diethyl (2-ethoxyethyl)phosphonate
Academic research into this compound and its close structural analogs has primarily centered on its synthesis, characterization, and utility as a chemical intermediate. The synthesis of such phosphonates is typically achieved through well-established routes in organophosphorus chemistry. One common method is the Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds. irocoatingadditive.com Another significant pathway is the Michaelis-Becker reaction, which involves the deprotonation of a dialkyl phosphite (B83602), like diethyl phosphite, followed by alkylation with an appropriate alkyl halide. wikipedia.org For instance, the synthesis of related compounds often involves the reaction of diethyl phosphite with paraformaldehyde or other electrophiles. google.com
Structurally, this compound belongs to the class of phosphonic acid diesters, characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups and one 2-ethoxyethyl group. drugbank.com This structure confers specific physical and chemical properties, such as being a liquid at room temperature and having solubility in organic solvents.
While detailed studies focusing exclusively on this compound are not abundant, research on analogous compounds provides significant insights. For example, diethyl (2,2-diethoxyethyl)phosphonate is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Similarly, other diethyl alkylphosphonates are recognized for their application as flame retardants, plasticizers, and agents for heavy-metal extraction. irocoatingadditive.comchemicalbook.com The reactivity of the P-C bond and the nature of the ester groups are key to its function as a versatile building block in organic synthesis.
Unexplored Avenues in this compound Research
Despite the foundational knowledge of its synthesis and basic properties, several areas concerning this compound remain largely unexplored, presenting opportunities for future research.
Advanced Materials Science: The potential of this compound as a functional additive in advanced materials is a promising research avenue. While related organophosphorus compounds are used as flame retardants, the specific efficacy and mechanism of this compound in polymers like polyurethane foams or epoxy resins have not been thoroughly evaluated. irocoatingadditive.comirocoatingadditive.comresearchgate.net Research could focus on how the 2-ethoxyethyl group influences its flame-retardant properties, thermal stability, and compatibility with various polymer matrices. researchgate.net Furthermore, its application as a multifunctional electrolyte additive for high-voltage lithium-ion batteries, similar to diethyl(thiophen-2-ylmethyl)phosphonate, could be investigated to enhance battery safety and performance. rsc.org
Coordination and Extraction Chemistry: The chelating ability of the phosphonate (B1237965) group suggests potential applications in solvent extraction and separation of metal ions. researchgate.netacs.org Detailed studies are needed to quantify its extraction efficiency and selectivity for specific metals, including rare-earth elements or heavy metals from industrial effluents. Understanding the coordination chemistry and the mechanism of extraction could lead to the development of more efficient and selective industrial separation processes. researchgate.net
Green Synthesis and Catalysis: Developing more environmentally benign synthesis routes is a key goal in modern chemistry. bme.hu Future research could explore catalytic, solvent-free, or microwave-assisted methods for producing this compound, aiming to improve atom economy and reduce waste. bme.humdpi.com Investigating its use as a ligand in homogeneous catalysis is another unexplored domain.
Medicinal Chemistry Precursors: Acyclic nucleoside phosphonates are a critical class of antiviral drugs. nih.gov The core structure of this compound could potentially serve as a precursor for the synthesis of novel acyclic nucleoside phosphonate analogues. Research in this area would involve modifying its structure to mimic natural nucleosides and evaluating the biological activity of the resulting compounds. nih.gov
Broader Impact on Organophosphorus Chemistry and Advanced Materials Science
The study of this compound, as a representative of phosphonate esters, contributes significantly to the broader fields of organophosphorus chemistry and materials science. Organophosphorus compounds are a diverse class of chemicals with wide-ranging applications, from pesticides and nerve agents to pharmaceuticals and industrial chemicals. nih.gov
Research into compounds like this compound expands the synthetic toolkit available to chemists, allowing for the creation of molecules with tailored properties. The insights gained from studying its reactivity and synthetic pathways are transferable to the synthesis of other complex organophosphorus molecules, including phosphonate prodrugs that have seen success in medicinal chemistry. nih.gov
In materials science, the demand for safer and more effective flame retardants is ever-increasing. irocoatingadditive.com Phosphorus-based flame retardants are considered a viable alternative to halogenated compounds due to their lower toxicity and environmental impact. irocoatingadditive.comontosight.ai Detailed investigation into the structure-property relationships of phosphonates like this compound can guide the design of next-generation flame retardants with enhanced efficiency and better compatibility with polymers. researchgate.net This contributes to improved fire safety in a vast array of consumer and industrial products. Moreover, the exploration of such phosphonates as electrolyte additives highlights their potential role in developing safer, high-performance energy storage devices. rsc.org
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling diethyl (2-ethoxyethyl)phosphonate in laboratory settings?
- Methodological Answer : Prior to synthesis or handling, conduct a hazard analysis using guidelines such as Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include skin/eye irritation (XI hazard symbol) and potential reactivity with oxidizing agents. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert absorbents and dispose via certified hazardous waste protocols .
Q. What synthetic routes are effective for preparing this compound, and how is purity ensured?
- Methodological Answer : Common methods include Michaelis-Arbusov or Reformatsky-type reactions, where trialkyl phosphites react with halogenated intermediates (e.g., 2-ethoxyethyl bromide). Post-synthesis, purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using GC-MS (>97% purity threshold) and confirm structural integrity via P NMR (δ range: 20–30 ppm for phosphonates) .
Q. How is P NMR spectroscopy utilized to characterize this compound?
- Methodological Answer : Acquire P NMR spectra with proton decoupling to eliminate H-P coupling artifacts. Expect a singlet in the δ 20–30 ppm range for the phosphonate group. Compare with reference spectra (e.g., diethyl phosphonate, δ ~25 ppm) and validate using coupling constants (e.g., ~10–15 Hz for P-O-CH groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Systematically vary parameters:
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in Michaelis-Arbusov reactions.
- Catalyst : Use Lewis acids (e.g., ZnCl) to accelerate phosphonate ester formation.
- Temperature : Elevated temperatures (60–80°C) reduce reaction time but may increase side products. Monitor via TLC and optimize using Design of Experiments (DoE) frameworks .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound analogs?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC/GC-MS to rule out impurities.
- Step 2 : Reconcile H/C NMR assignments with computational predictions (DFT calculations for chemical shifts).
- Step 3 : Cross-validate using alternative techniques (e.g., IR for functional groups, X-ray crystallography for ambiguous structures) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to assess activation barriers for SN pathways.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation shells in DMF vs. THF).
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental reaction rates .
Q. How do structural modifications (e.g., ethoxy vs. methyl groups) influence the material compatibility of this compound in polymer applications?
- Methodological Answer :
- Migration Studies : Use LC-MS to quantify leaching from polymers into food simulants (e.g., 10% ethanol).
- Thermal Stability : Analyze via TGA/DSC to assess decomposition thresholds (>200°C typical for phosphonates).
- Compatibilizers : Incorporate co-monomers (e.g., PET or PEF) to enhance adhesion and reduce phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
